(4-Nitrophenyl)phosphonic acid chemical properties and structure
(4-Nitrophenyl)phosphonic acid chemical properties and structure
An In-Depth Technical Guide to (4-Nitrophenyl)phosphonic Acid: Properties, Synthesis, and Applications
Introduction: A Molecule of Versatility and Function
(4-Nitrophenyl)phosphonic acid is a highly functionalized aromatic compound that serves as a critical building block and versatile tool across multiple scientific disciplines. Its unique molecular architecture, featuring a robust phosphonic acid group for strong surface anchoring and a reactive nitro group for chemical derivatization, makes it an invaluable asset in materials science, surface engineering, and synthetic chemistry.[1] The phosphonic acid moiety provides a potent chelating agent for metal ions and a strong binding group for various metal oxide surfaces, while the electron-withdrawing nitroaromatic group can be readily transformed, opening avenues for the creation of more complex molecular structures.[1] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core chemical properties, structure, synthesis, and key applications of (4-nitrophenyl)phosphonic acid, providing researchers and drug development professionals with a comprehensive technical resource.
Molecular Structure and Physicochemical Properties
The structure of (4-nitrophenyl)phosphonic acid is defined by a benzene ring substituted with a phosphonic acid group [-PO(OH)₂] and a nitro group [-NO₂] at the para (1,4) positions. The phosphonic acid group is a structural analog of the phosphate moiety, a key reason for its application in bio-inspired materials and as a pharmacophore.[2] The direct carbon-phosphorus (C-P) bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate ester's P-O-C bond, imparting greater stability in various applications.[3]
The nitro group is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring and the acidity of the phosphonic acid protons. In the crystalline state, molecules like this often engage in extensive intermolecular hydrogen bonding, with the phosphonic acid groups forming one-dimensional chains or more complex networks, contributing to the material's stability.[4]
Key Physicochemical Data
A summary of the essential physicochemical properties of (4-nitrophenyl)phosphonic acid is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 2175-86-2 | [5] |
| Molecular Formula | C₆H₆NO₅P | [5] |
| Molecular Weight | 203.09 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 197-198 °C | [5] |
| Density | 1.64 g/cm³ | [5] |
| Boiling Point | 457.2 °C at 760 mmHg | [5] |
| Flash Point | 230.3 °C | [5] |
Spectroscopic Characterization: Elucidating the Structure
A multi-technique spectroscopic approach is indispensable for confirming the identity and purity of (4-nitrophenyl)phosphonic acid. The primary methods include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]
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Nuclear Magnetic Resonance (NMR): NMR is the cornerstone technique for structural analysis of organophosphorus compounds.[1]
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³¹P NMR: As a highly effective probe, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom.[1] The chemical shift is sensitive to the phosphorus oxidation state, bonding, and coordination. For reference, in related compounds like 4-nitrophenyl phosphate, the ³¹P NMR signal appears around -1.25 ppm, which can shift upon interaction with metal centers.[1]
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¹H and ¹³C NMR: These spectra reveal the structure of the aromatic backbone. The ¹H NMR spectrum typically shows a characteristic AA'BB' pattern for the para-substituted benzene ring, while the ¹³C NMR spectrum confirms the number and type of carbon environments.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands for the P=O, P-O-H, O-H, and N-O stretches of the nitro group would be expected, confirming the compound's structural integrity.
The combination of these techniques provides a comprehensive and self-validating system for structural verification, a critical step in any research or development workflow.[7]
Synthesis of (4-Nitrophenyl)phosphonic Acid
Various synthetic routes have been developed to introduce the phosphonate functionality onto the nitro-substituted aromatic ring.[1] One common approach involves the reaction of a p-nitrophenol derivative with a phosphorus reagent, followed by hydrolysis. A representative, multi-step synthesis is detailed below, which involves an addition reaction followed by hydrolysis and neutralization.[8]
Example Synthetic Protocol: Phosphonylation of p-Nitrophenol
This protocol describes a general pathway for synthesizing (4-nitrophenyl)phosphonic acid. The causality behind this choice of reaction is the high reactivity of phosphorus oxychloride (POCl₃) with the hydroxyl group of p-nitrophenol, followed by a controlled hydrolysis to yield the desired phosphonic acid.
Step 1: Addition Reaction
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In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer.
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Charge the flask with p-nitrophenol.
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Slowly add phosphorus oxychloride (POCl₃) to the flask via the dropping funnel while stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.
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After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion. This step forms a dichlorophosphate intermediate.
Step 2: Hydrolysis
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Cool the reaction mixture to room temperature.
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Carefully and slowly add water to the reaction mixture to hydrolyze the dichlorophosphate intermediate. This step is highly exothermic and will release HCl gas; proper quenching and ventilation are critical.
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Continue stirring until the evolution of gas ceases and the intermediate is fully converted to crude (4-nitrophenyl)phosphonic acid.
Step 3: Purification and Isolation
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The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.
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Isolate the purified product by vacuum filtration, wash with cold solvent to remove residual impurities, and dry under vacuum to obtain the final product.
Key Applications and Research Frontiers
The dual functionality of (4-nitrophenyl)phosphonic acid makes it a powerful tool in several advanced research areas.
Materials Science and Surface Engineering
A primary application lies in the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces, including indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (Al₂O₃).[1]
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Mechanism of Action: The phosphonic acid headgroup acts as a robust anchor, forming strong coordinate bonds with the metal atoms on the oxide surface. This process is thermodynamically favorable and results in a densely packed, ordered molecular layer. The choice of phosphonic acid over thiols (for gold) or silanes is driven by its exceptional stability and strong binding affinity to metal oxides.
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Impact on Organic Electronics: These SAMs are crucial for tuning the work function of electrodes and improving charge injection/extraction efficiency at the interface in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]
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Metal-Organic Frameworks (MOFs): The compound also serves as a key building block for constructing MOFs, where the phosphonic acid group strongly coordinates to metal clusters to form porous, crystalline structures with applications in gas storage and catalysis.[1]
Drug Development and Biochemistry
The phosphonate group is a well-established phosphate bioisostere, making its derivatives valuable in drug design.[3]
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Enzyme Inhibition: Phosphonates can mimic the transition state of phosphate hydrolysis, making them effective inhibitors of enzymes that process phosphate or pyrophosphate substrates, such as farnesyl pyrophosphate synthase, a target in cancer and bone-resorption disorders.[3]
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Prodrug Strategies: The nitro group offers significant potential in prodrug design. It can be selectively reduced to an amine under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.[9] This bio-reductive activation can be exploited in gene-directed enzyme prodrug therapy (GDEPT) to release a cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.[9]
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Synthetic Handle: The reduction of the nitro group to an amine (-NH₂) provides a nucleophilic site for further functionalization, allowing for the attachment of other pharmacophores, targeting ligands, or solubility-enhancing groups, making it a valuable intermediate in medicinal chemistry.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling (4-nitrophenyl)phosphonic acid and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][11] Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling.[14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep it away from strong oxidizing agents.[12]
Conclusion
(4-Nitrophenyl)phosphonic acid is a testament to the power of molecular design. The strategic placement of a stable anchoring group and a versatile functional handle on a robust aromatic scaffold has created a molecule of immense scientific value. From enhancing the performance of next-generation electronic devices to providing a platform for the development of targeted cancer therapies, its applications are both broad and impactful. This guide has provided a technical overview of its core properties, synthesis, and utility, underscoring its role as an essential component in the modern researcher's chemical toolbox.
References
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4-Nitrophenol. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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Gierczyk, B., et al. (2011). 4-Nitrophenyl phosphoric acid and its four different potassium salts: a solid state structure and kinetic study. CrystEngComm, 13(5), 1511-1520. Retrieved January 23, 2026, from [Link]
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4-Nitrophenyl Phosphate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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4-NITROPHENYL PHOSPHATE | Phenols & Derivatives | Article No. 05023. (n.d.). Loba Chemie. Retrieved January 23, 2026, from [Link]
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Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186-2213. Retrieved January 23, 2026, from [Link]
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Wiecaszek, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8035. Retrieved January 23, 2026, from [Link]
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Wu, Y., et al. (2016). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating. Chemistry Central Journal, 10, 68. Retrieved January 23, 2026, from [Link]
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PHOSPHONOTHIOIC ACID, METHYL-, O-(4-NITROPHENYL) O-PHENYL ESTER HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 23, 2026, from [Link]
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